molecular formula C11H20F2N2O4 B13492913 Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate

Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate

Cat. No.: B13492913
M. Wt: 282.28 g/mol
InChI Key: NXEOKGFBHNULCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an aminooxy group, and a difluoroethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the Aminooxy Group: The aminooxy group can be introduced through reactions with hydroxylamine derivatives.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the aminooxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug candidate.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity. The difluoroethyl group may enhance the compound’s stability and binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate
  • Tert-butyl 2-(aminooxy)ethylcarbamate
  • Tert-butyl 3-ethynylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H20F2N2O4

Molecular Weight

282.28 g/mol

IUPAC Name

tert-butyl 3-(2-aminooxy-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O4/c1-9(2,3)19-8(16)15-5-10(6-15,17-4)11(12,13)7-18-14/h5-7,14H2,1-4H3

InChI Key

NXEOKGFBHNULCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CON)(F)F)OC

Origin of Product

United States

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